molecular formula C16H34O8S B14625490 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol CAS No. 58901-45-4

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol

Cat. No.: B14625490
CAS No.: 58901-45-4
M. Wt: 386.5 g/mol
InChI Key: KIXNZCODPNZSEA-UHFFFAOYSA-N
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Description

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol is an organic compound characterized by the presence of multiple ether and thiol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol typically involves multi-step organic reactions. One common method includes the reaction of polyether compounds with thiol-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted ether compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .

Scientific Research Applications

3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol involves its interaction with molecular targets, such as enzymes and proteins. The compound’s thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Properties

CAS No.

58901-45-4

Molecular Formula

C16H34O8S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H34O8S/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2

InChI Key

KIXNZCODPNZSEA-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCSCCOCCOCCOCCO)O

Origin of Product

United States

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